(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
Description
(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C23H21N3O5 and its molecular weight is 419,41 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
Z-PHE-PNA, also known as Z-L-Phe-pNA or (S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate or Z-L-Phe p-nitroanilide, is a chromogenic substrate for glutamyl endopeptidases . Glutamyl endopeptidases are a type of proteolytic enzymes that cleave peptide bonds involving glutamic acid residues.
Mode of Action
The compound interacts with its target, the glutamyl endopeptidases, by serving as a substrate for these enzymes. The enzymes cleave the peptide bond in the compound, resulting in the release of p-nitroaniline . This cleavage is a key part of the compound’s mode of action.
Biochemical Pathways
The cleavage of Z-PHE-PNA by glutamyl endopeptidases is part of the broader proteolytic activity of these enzymes. Proteolytic enzymes play crucial roles in numerous biochemical pathways, including protein digestion, regulation of key biological processes, and pathogenesis of certain diseases .
Pharmacokinetics
It’s known that the compound can be detected spectrophotometrically at 405-410 nm after its cleavage by the enzyme .
Result of Action
The cleavage of Z-PHE-PNA by glutamyl endopeptidases results in the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically . This allows for the measurement of the activity of the enzymes, which can be useful in various research and clinical applications.
Action Environment
The action of Z-PHE-PNA, like that of many other biochemical compounds, can be influenced by various environmental factors. For instance, the activity of the enzymes that cleave the compound can be affected by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Z-L-Phe p-nitroanilide is a substrate for several enzymes, including chymotrypsin-like serine proteases . The compound’s activity was found to be enhanced by the addition of Cu2+, Mg2+, and Fe2+ . It is also a chromogenic substrate for Cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein .
Cellular Effects
The cellular effects of Z-L-Phe p-nitroanilide are largely dependent on the enzymes it interacts with. For instance, in the presence of certain enzymes, it can influence cell function by participating in various biochemical reactions . Detailed studies on its specific effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.
Molecular Mechanism
Z-L-Phe p-nitroanilide exerts its effects at the molecular level through its interactions with various enzymes. It acts as a substrate for these enzymes, undergoing biochemical transformations that can influence cellular processes . The exact molecular mechanisms, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are subject to the specific enzymes it interacts with.
Properties
IUPAC Name |
benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHGMKKKDRFSU-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428581 | |
Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19647-71-3 | |
Record name | Phenylmethyl N-[(1S)-2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19647-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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